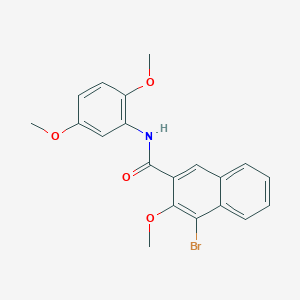
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, also known as BRN-2C, is a chemical compound that belongs to the class of phenethylamine hallucinogens. It was first synthesized in the early 2000s by a team of researchers led by David E. Nichols at Purdue University. Since then, BRN-2C has been the subject of numerous scientific studies, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This activation leads to changes in the activity of neurons in the brain, particularly in the prefrontal cortex and other regions involved in perception and cognition.
Biochemical and Physiological Effects:
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in visual perception and mood, and changes in brain activity as measured by functional magnetic resonance imaging (fMRI) and electroencephalography (EEG).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the effects of hallucinogens on this receptor. However, one limitation of using 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is its relatively low potency compared to other hallucinogens, which may make it less effective in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, there is a need for more research on the safety and toxicity of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, particularly in relation to its potential use as a research tool. Finally, there is a need for more research on the structure-activity relationships of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide and related compounds, which could lead to the development of more potent and selective hallucinogens for use in scientific research.
Synthesemethoden
The synthesis method of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 2-naphthol with 4-bromo-3-methoxybenzaldehyde to form a naphthalene intermediate. This intermediate is then reacted with 2,5-dimethoxyphenethylamine to form the final product, 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has been studied extensively in the field of neuroscience due to its potential as a research tool for understanding the mechanisms of hallucinogenic drugs. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be the primary target for hallucinogens.
Eigenschaften
Produktname |
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
|---|---|
Molekularformel |
C20H18BrNO4 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18BrNO4/c1-24-13-8-9-17(25-2)16(11-13)22-20(23)15-10-12-6-4-5-7-14(12)18(21)19(15)26-3/h4-11H,1-3H3,(H,22,23) |
InChI-Schlüssel |
CZTQGLVHYJYFRH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)

![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
methanone](/img/structure/B278080.png)


![3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)
![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)